

# Technical Support Center: Optimization of Ohmic Contacts for AlGaN/GaN HEMTs

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working on the optimization of ohmic contacts for Aluminum **Gallium Nitride/Gallium Nitride** (AlGaN/GaN) High Electron Mobility Transistors (HEMTs).

## **Troubleshooting Guides**

This section addresses common problems encountered during the fabrication and characterization of ohmic contacts, offering potential causes and solutions.

Issue 1: High Contact Resistance (Rc)

 Question: My measured contact resistance is significantly higher than expected. What are the potential causes and how can I reduce it?

Answer: High contact resistance is a frequent challenge in AlGaN/GaN HEMT fabrication. Several factors can contribute to this issue. The primary causes include incomplete removal of surface oxides and contaminants, a suboptimal metal stack, and inappropriate annealing conditions. The quality of the contacts is highly sensitive to the annealing ambiance and temperature, the metal stack used, and the surface condition of the AlGaN.[1]

Troubleshooting Steps:

## Troubleshooting & Optimization





- Surface Preparation: The presence of a native oxide layer on the AlGaN surface is a major contributor to high contact resistance. Ensure thorough surface cleaning and oxide removal immediately before metal deposition. Various surface treatments have been shown to be effective:
  - Wet Chemical Etching: Solutions like HCl:H<sub>2</sub>O can be used to remove surface oxides.[1]
    [2]
  - Plasma Treatment: Plasma etching, for instance with BCl<sub>3</sub>/Cl<sub>2</sub>/Ar or SF<sub>6</sub>/Ar, can effectively remove surface oxides and may also introduce surface donor states that help lower contact resistance.[1] A minimum contact resistance of 0.17 Ω.mm has been reported with a BCl<sub>3</sub>+Cl<sub>2</sub>+Ar plasma surface treatment.[1]
- Metallization Scheme: The choice and thickness of metals in your stack are critical. The standard and widely used metallization scheme for ohmic contacts on AlGaN/GaN is Ti/Al/Ni/Au.[3][4] The titanium layer is crucial for reacting with the GaN to form TiN, which creates nitrogen vacancies that act as donors, facilitating carrier tunneling.[4][5] The aluminum layer aids in this reaction. Nickel acts as a diffusion barrier, and gold serves as a protective cap layer to prevent oxidation and improve conductivity.[6]
- Annealing Optimization: The annealing process is perhaps the most critical step in forming a low-resistance ohmic contact. The temperature and duration must be precisely controlled to facilitate the necessary interfacial reactions without causing excessive metal diffusion or surface roughening.
  - Single-Step Annealing: A common approach is a single rapid thermal annealing (RTA) step. Optimal temperatures are typically in the range of 800-900 °C for 30-60 seconds in a nitrogen (N<sub>2</sub>) ambient.[5][7][8]
  - Multi-Step Annealing: A multi-step annealing process can yield both low contact resistance and a smoother surface morphology.[9] This process allows for better control over the different reactions occurring at various temperatures.[9]
- Recess Etching: Etching the AlGaN barrier layer in the contact region before metal
  deposition can significantly reduce contact resistance by decreasing the distance between

## Troubleshooting & Optimization





the metal and the 2-dimensional electron gas (2DEG).[10][11] This technique, known as ohmic recess, has been shown to achieve contact resistances as low as  $0.25 \Omega \cdot mm.[4]$ 

### Issue 2: Poor Surface Morphology and Edge Acuity After Annealing

 Question: After annealing, the surface of my ohmic contacts is rough, and the edges are not well-defined. What causes this, and how can I improve it?

Answer: The high temperatures required for ohmic contact formation can lead to significant metal interdiffusion and agglomeration, resulting in a rough surface and poor edge acuity. This is particularly problematic for the commonly used Ti/Al/Ni/Au stack, where the formation of Al-Au alloys can be a contributing factor.[4][12]

#### Troubleshooting Steps:

- Optimize Annealing Conditions: Over-annealing (either too high a temperature or too long a duration) is a primary cause of surface roughening. Systematically vary the annealing temperature and time to find the optimal window that provides low contact resistance without significant morphological degradation. Multi-step annealing processes have been shown to result in smoother surfaces compared to single-step high-temperature annealing.
   [9]
- Refine the Metal Stack:
  - Capping Layer: The gold layer thickness can influence morphology. A thicker Au layer can sometimes lead to more significant agglomeration.
  - Diffusion Barrier: The nickel layer is intended to act as a diffusion barrier. Ensuring its integrity and optimal thickness is crucial. Other materials can also be explored for the diffusion barrier layer.
- Consider Au-Free Metallization: To avoid issues related to Al-Au alloy formation, Au-free metal stacks such as Ti/Al/Ni/Cu have been investigated. These can offer smoother surface morphology and excellent edge acuity.[4] Another alternative is a Ta-based metal stack which can be annealed at lower temperatures (550-600 °C), promoting better morphology.[13]



# **Frequently Asked Questions (FAQs)**

 Question: What is a typical metallization scheme for ohmic contacts to AlGaN/GaN HEMTs and what are the typical thicknesses?

Answer: The most common metallization stack is Ti/Al/Ni/Au.[3][4] While the exact thicknesses can be optimized for a specific process and AlGaN barrier thickness, a representative stack is Ti/Al/Ni/Au with thicknesses of 30/170/40/50 nm.[1] Another commonly cited composition is Ti/Al/Ni/Au (12 nm/200 nm/40 nm/100 nm).[10]

Question: What is the role of each layer in the Ti/Al/Ni/Au metal stack?

#### Answer:

- Titanium (Ti): This is the crucial bottom layer that is in direct contact with the AlGaN.
  During annealing, Ti reacts with the nitrogen from the GaN to form a thin Titanium Nitride (TiN) layer. This reaction creates nitrogen vacancies in the GaN, which act as n-type dopants, increasing the carrier concentration at the interface and facilitating tunneling.[4]
  [5]
- Aluminum (Al): The Al layer plays a complex role. It can reduce any native oxides on the AlGaN surface and also reacts with Ti and the AlGaN.
- Nickel (Ni): Nickel acts as a diffusion barrier to prevent the extensive intermixing of Al and Au during annealing. It also contributes to the formation of intermetallic compounds that can improve contact properties.
- Gold (Au): The top Au layer serves as a cap, preventing the oxidation of the underlying layers during annealing and providing a low-resistance surface for probing and wire bonding.[6]
- Question: What is "ohmic recess" and why is it used?

Answer: Ohmic recess is a technique where the AlGaN barrier layer is partially or fully etched away in the source and drain contact regions before the deposition of the ohmic metals.[10][11] The primary reason for doing this is to reduce the distance that electrons have to travel from the metal contact to the 2-dimensional electron gas (2DEG) channel. This



shorter tunneling distance significantly lowers the contact resistance.[14] Studies have shown that recessing the AlGaN barrier can lead to a substantial improvement in contact resistance.[4][10]

 Question: What are the typical annealing temperatures and times for forming ohmic contacts?

Answer: The optimal annealing conditions depend on the specific metal stack and the AlGaN/GaN heterostructure. For the widely used Ti/Al/Ni/Au stack, rapid thermal annealing (RTA) is typically performed at temperatures ranging from 800 °C to 900 °C for 30 to 60 seconds in a nitrogen (N<sub>2</sub>) atmosphere.[5][7][8] For instance, annealing at 850 °C for 30 seconds is a commonly cited condition.[1] It is crucial to experimentally determine the optimal annealing window for your specific process to achieve the lowest contact resistance without degrading the surface morphology.[9]

• Question: Can surface treatments before metal deposition improve ohmic contacts?

Answer: Yes, surface treatments are a critical step for achieving low-resistance ohmic contacts. The goal is to remove the native oxide and any other contaminants from the AlGaN surface immediately prior to metallization.[1] Effective treatments include wet etching with solutions like HCl:H<sub>2</sub>O and dry etching using various plasma chemistries such as BCl<sub>3</sub>/Cl<sub>2</sub>/Ar. [1][2] Plasma treatments can have the added benefit of creating surface donor states, which further reduces contact resistance.[1]

## **Data Presentation**

Table 1: Effect of Surface Treatment on Contact Resistance (Rc)



Surface Treatment	Metal Stack	Annealing Conditions	Contact Resistance (Rc) (Ω·mm)	Reference
Control (No Treatment)	Ti/Al/Ni/Au (30/170/40/50 nm)	850 °C, 30s, N <sub>2</sub>	> 1.0 (implied)	[1]
HCI+H <sub>2</sub> O (1:1)	Ti/Al/Ni/Au (30/170/40/50 nm)	850 °C, 30s, N <sub>2</sub>	~0.5	[1]
SF <sub>6</sub> +Ar Plasma	Ti/Al/Ni/Au (30/170/40/50 nm)	850 °C, 30s, N <sub>2</sub>	~0.3	[1]
Cl2+Ar Plasma	Ti/Al/Ni/Au (30/170/40/50 nm)	850 °C, 30s, N <sub>2</sub>	~0.25	[1]
BCl3+Cl2+Ar Plasma	Ti/Al/Ni/Au (30/170/40/50 nm)	850 °C, 30s, N <sub>2</sub>	0.17	[1]
O <sub>2</sub> Plasma + HCl:H <sub>2</sub> O (1:10)	Ti/Al/Ni/Au (20/130/50/50 nm)	875 °C, 30s	Lower than N₂ Plasma	[2][15]

Table 2: Impact of Recess Etching and Patterning on Contact Resistance (Rc)



Ohmic Contact Strategy	Etch Depth	Annealing Temperature (°C)	Contact Resistance (Rc) (Ω·mm)	Reference
Conventional (No Etch)	N/A	850	0.35	[16]
Grid Etching	Below 2DEG Channel	850	0.27	[16]
Nanohole Etching	Optimized	Not specified	0.47 (improved from 1.82)	[17]
Recess Etching (75% of barrier)	75% of barrier	850	~0.3	[10]
Ohmic Recess	Not specified	Not specified	0.25	[4]

# **Experimental Protocols**

Protocol 1: Standard Ti/Al/Ni/Au Ohmic Contact Fabrication

- Mesa Isolation: Isolate the active device areas using a dry etch process, such as Cl<sub>2</sub>/BCl<sub>3</sub> plasma etching.[8]
- Surface Preparation:
  - Perform a solvent clean using acetone, isopropanol, and deionized (DI) water.
  - Immediately prior to loading into the deposition system, perform a surface treatment to remove the native oxide. An example is a dip in a 1:1 solution of HCI:H<sub>2</sub>O for 60 seconds, followed by a DI water rinse and N<sub>2</sub> dry.[1]
- Ohmic Lithography: Define the ohmic contact areas using standard photolithography.
- Metal Deposition:
  - Load the sample into an electron-beam evaporator.



- Deposit the metal stack sequentially without breaking vacuum. A typical stack is Ti/Al/Ni/Au with thicknesses of 20/130/50/50 nm.[2]
- Lift-off: Perform metal lift-off in a suitable solvent (e.g., acetone).[2]
- Rapid Thermal Annealing (RTA):
  - Anneal the sample in a rapid thermal annealing system.
  - A typical annealing condition is 875 °C for 30 seconds in a flowing nitrogen (N₂) ambient.
    [2]
- Characterization: Measure the contact resistance using the Transmission Line Method (TLM).

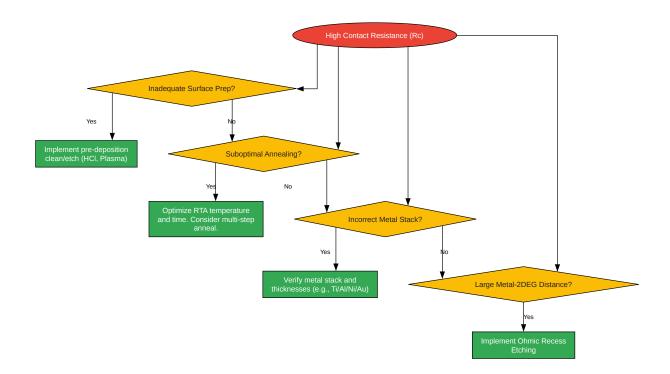
# **Mandatory Visualization**



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Caption: Workflow for the fabrication of ohmic contacts on AlGaN/GaN HEMTs.





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Caption: Troubleshooting flowchart for high contact resistance in AlGaN/GaN HEMTs.



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